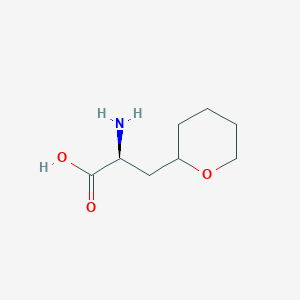
(2S)-2-Amino-3-(oxan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-3-(oxan-2-yl)propanoic acid: is an organic compound that features an amino group and an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(oxan-2-yl)propanoic acid typically involves the use of amino acids as starting materials. One common method is the cyclization of amino acids with oxane derivatives under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-yl derivatives, while reduction can produce various amino alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-2-Amino-3-(oxan-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: This compound is of interest in biological research due to its potential role in metabolic pathways. It is studied for its interactions with enzymes and its effects on cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in designing compounds that can interact with specific biological targets.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it valuable in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-3-(oxan-2-yl)propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Benzyl-3-(oxan-2-yl)propanoic acid: This compound has a similar structure but includes a benzyl group, which may alter its reactivity and applications.
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives: These compounds share structural similarities and are studied for their cytotoxicity and enzyme inhibition properties.
Uniqueness: (2S)-2-Amino-3-(oxan-2-yl)propanoic acid is unique due to its specific combination of an amino group and an oxane ring. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(oxan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-3-1-2-4-12-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1 |
InChI-Schlüssel |
XHRQGKXGXSRDQV-MLWJPKLSSA-N |
Isomerische SMILES |
C1CCOC(C1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1CCOC(C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13340470.png)
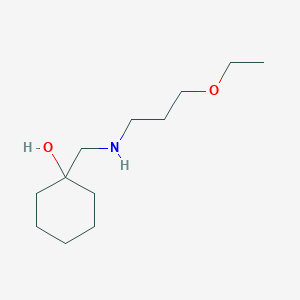
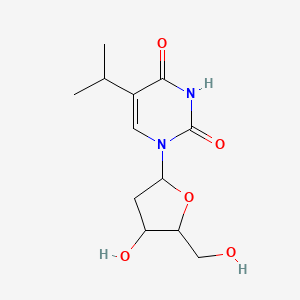
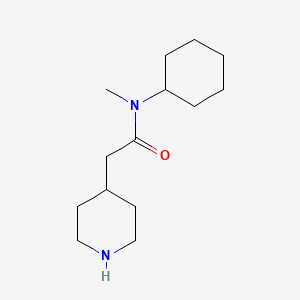
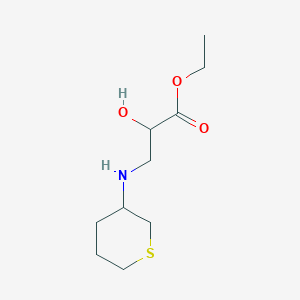
![Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13340499.png)
![tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13340506.png)
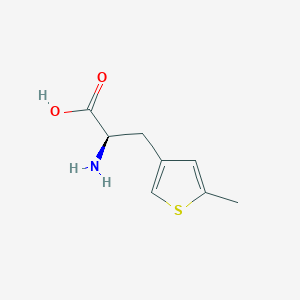

![(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13340518.png)

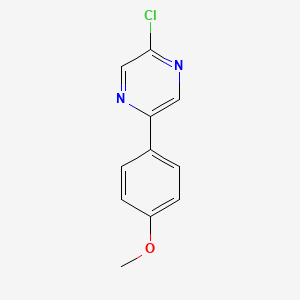
![2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13340535.png)
